

# Strategic Overview: The Value Proposition of a Multifunctional Building Block

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## Compound of Interest

Compound Name: *1-Boc-4-(2-Hydroxyphenylamino)piperidine*

Cat. No.: *B186564*

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In the landscape of modern drug discovery, the piperidine moiety is a ubiquitous and highly valued scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in defined three-dimensional space make it a privileged structure for achieving high-affinity interactions with biological targets. **1-Boc-4-(2-hydroxyphenylamino)piperidine** emerges as a particularly strategic building block due to its inherent trifecta of functionalities:

- **A Boc-Protected Piperidine Nitrogen:** This ensures stability during initial synthetic steps and allows for controlled, late-stage deprotection and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is renowned for its robustness and clean, acidic-lability, providing orthogonal reactivity.[2]
- **A Nucleophilic Secondary Amine:** The aniline-type nitrogen serves as a handle for N-alkylation, N-arylation, or acylation reactions, enabling the introduction of diverse substituents.
- **An ortho-Hydroxyphenyl Group:** This arrangement of a phenol and an aniline is primed for intramolecular cyclization reactions to form valuable heterocyclic systems, such as benzoxazines, or can participate in metal-catalyzed cross-coupling reactions.

This guide will deconstruct these features, providing a granular view of the compound's properties and a practical framework for its synthetic manipulation.

## Core Chemical and Physical Properties

A foundational understanding of a reagent's physicochemical properties is critical for reaction design, optimization, and scale-up. The key properties of **1-Boc-4-(2-hydroxyphenylamino)piperidine** are summarized below.

Property	Data	Source(s)
CAS Number	162045-48-9	[3][4]
Molecular Formula	C <sub>16</sub> H <sub>24</sub> N <sub>2</sub> O <sub>3</sub>	[3][4]
Molecular Weight	292.37 g/mol	[3][4]
Appearance	White to off-white solid/powder	
Boiling Point	429.8 °C at 760 mmHg (Predicted)	[3]
Density	1.18 g/cm <sup>3</sup> (Predicted)	[3]
Flash Point	213.7 °C (Predicted)	[3]

**Spectroscopic Signature:** While specific spectra are vendor-dependent, the expected spectroscopic characteristics for structural verification are as follows:

- <sup>1</sup>H NMR:** Expect characteristic signals for the Boc group (~1.5 ppm, 9H singlet), piperidine ring protons (complex multiplets from ~1.4-4.0 ppm), aromatic protons (~6.7-7.0 ppm), and exchangeable N-H and O-H protons.
- <sup>13</sup>C NMR:** Key signals include the Boc carbonyl carbon (~155 ppm), the quaternary Boc carbon (~80 ppm), aliphatic carbons of the piperidine ring (~30-55 ppm), and aromatic carbons (~114-146 ppm).
- Mass Spectrometry (ESI-MS):** The protonated molecular ion [M+H]<sup>+</sup> would be observed at m/z 277.19, corresponding to the molecular formula C<sub>16</sub>H<sub>25</sub>N<sub>2</sub>O<sub>2</sub><sup>+</sup> (Note: the search results provided a mass spec hit for the non-hydroxylated analog, which is 277 [M+H]<sup>+</sup>[5]; the correct mass for the hydroxylated title compound would be [C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> + H]<sup>+</sup> = 293.18).

- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching ( $\sim 3300\text{-}3400\text{ cm}^{-1}$ ), C-H stretching ( $\sim 2850\text{-}3000\text{ cm}^{-1}$ ), and the Boc carbonyl (C=O) stretch ( $\sim 1680\text{-}1700\text{ cm}^{-1}$ ).

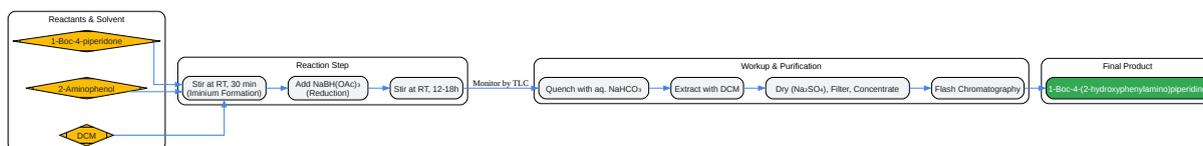
## Synthesis Protocol: A Validated Approach via Reductive Amination

The most reliable and scalable synthesis of **1-Boc-4-(2-hydroxyphenylamino)piperidine** is achieved through the reductive amination of 1-Boc-4-piperidone with 2-aminophenol. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring. A similar procedure is well-documented for analogous anilines.[5]

Causality in Reagent Selection:

- Solvent: Dichloromethane (DCM) is chosen for its excellent solubility of both reactants and its inertness under the reaction conditions.
- Reducing Agent: Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$  or "STAB") is the reagent of choice. Unlike stronger reducing agents like sodium borohydride, STAB is a mild, non-hygroscopic, and selective reagent that does not readily reduce the starting ketone but efficiently reduces the intermediate iminium ion. Its acidic nature can also catalyze iminium ion formation, obviating the need for strong acid catalysts that could cause side reactions.

## Synthetic Workflow Diagram



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Caption: Reductive amination workflow for synthesis.

## Step-by-Step Experimental Methodology

- **Vessel Preparation:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 eq).
- **Reactant Addition:** Dissolve the piperidone in dichloromethane (DCM, approx. 10 mL per mmol of piperidone). To this solution, add 2-aminophenol (1.05 eq).
- **Iminium Formation:** Stir the resulting mixture at ambient temperature (20-25 °C) for 30-60 minutes. This allows for the formation of the key iminium ion intermediate.
- **Reduction:** Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C.
- **Reaction Monitoring:** Allow the reaction to stir at ambient temperature for 12-18 hours. Monitor the consumption of the limiting reagent (1-Boc-4-piperidone) by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).

- **Aqueous Workup:** Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ). Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the title compound as a solid.

## Strategic Applications in Medicinal Chemistry

The true value of **1-Boc-4-(2-hydroxyphenylamino)piperidine** lies in its potential for controlled, sequential diversification to build libraries of complex molecules.<sup>[6]</sup>

## Deprotection and N-Functionalization

The Boc group can be cleanly removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). The resulting free secondary amine on the piperidine ring is a key nucleophilic handle for a variety of transformations, including:

- Acylation with acid chlorides or anhydrides.
- Sulfonylation with sulfonyl chlorides.
- Further reductive amination to install alkyl groups.
- Buchwald-Hartwig or Ullmann coupling to install aryl or heteroaryl groups.

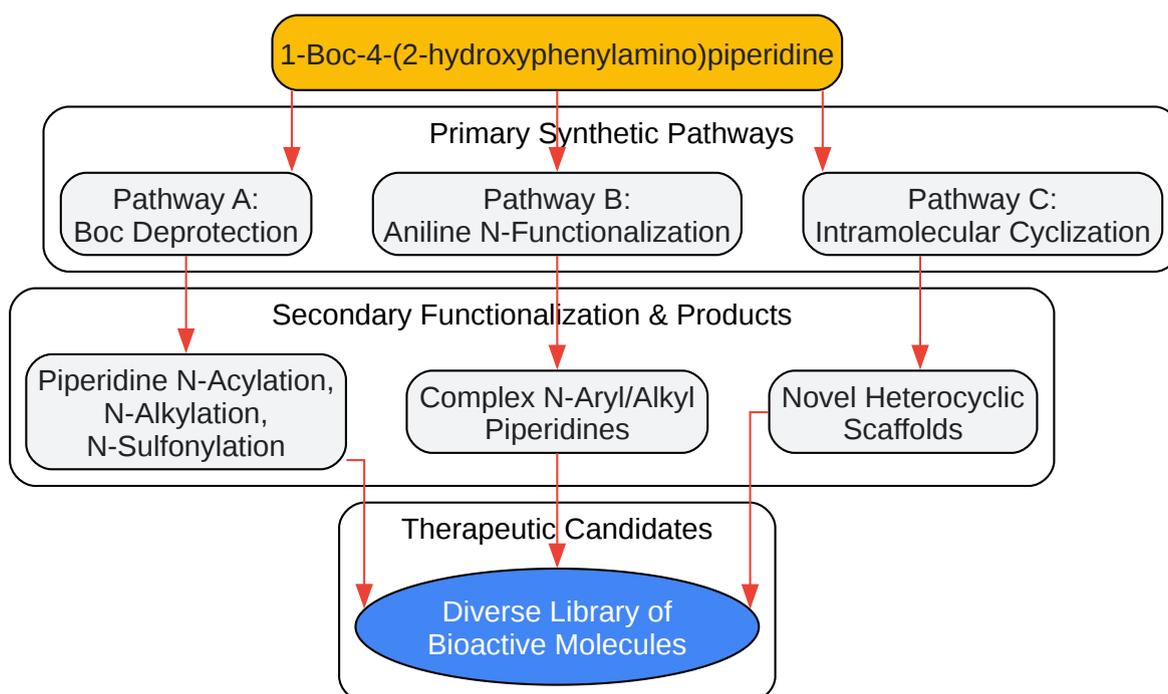
## Secondary Amine Functionalization

The aniline nitrogen can be selectively functionalized, often through N-alkylation or N-arylation, to further elaborate the molecular structure.

## Intramolecular Cyclization

The ortho-hydroxyaniline motif is a classic precursor for forming seven-membered rings or other heterocyclic systems through reactions like the Pictet-Spengler reaction or other condensation/cyclization protocols. This provides rapid access to complex, rigidified scaffolds of high interest in drug design.

## Synthetic Diversification Logic



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Caption: Logical pathways for synthetic diversification.

## Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on analogous chemicals apply.[7][8][9]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[10] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[7]
- Spills: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable, labeled container for disposal.[7]

By understanding and leveraging the distinct chemical functionalities of **1-Boc-4-(2-hydroxyphenylamino)piperidine**, researchers can significantly streamline synthetic routes to novel and complex molecular architectures, thereby accelerating the engine of drug discovery.

## References

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